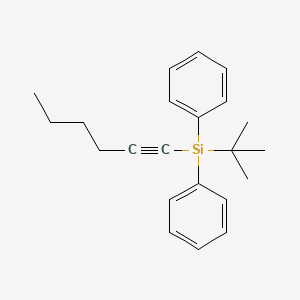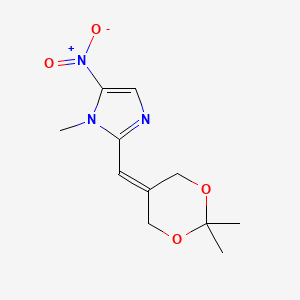
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a methyl group at the 1-position, and a dioxane ring attached to the imidazole ring through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Nitro Group: Nitration of the imidazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dioxane Ring: The dioxane ring can be introduced through a nucleophilic substitution reaction, where a suitable dioxane derivative reacts with the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group at the 1-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 1-methyl-5-nitro-: Lacks the dioxane ring, making it less complex.
1H-Imidazole, 2-methyl-5-nitro-: Has a methyl group at the 2-position instead of the dioxane ring.
1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-4-nitro-: Similar structure but with the nitro group at the 4-position.
Uniqueness: 1H-Imidazole, 2-((2,2-dimethyl-1,3-dioxan-5-ylidene)methyl)-1-methyl-5-nitro- is unique due to the presence of both the dioxane ring and the nitro group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
139157-69-0 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-[(2,2-dimethyl-1,3-dioxan-5-ylidene)methyl]-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C11H15N3O4/c1-11(2)17-6-8(7-18-11)4-9-12-5-10(13(9)3)14(15)16/h4-5H,6-7H2,1-3H3 |
Clé InChI |
WFPDWUDPNTZURJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(=CC2=NC=C(N2C)[N+](=O)[O-])CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


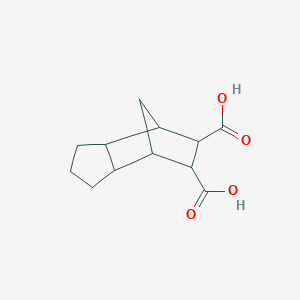

![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)
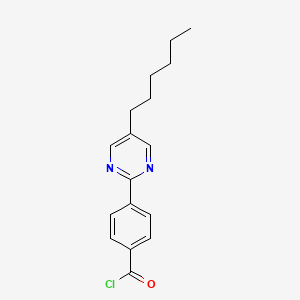
![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)

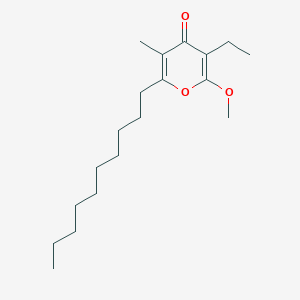

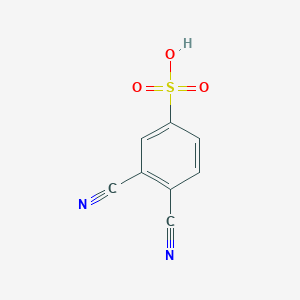
![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
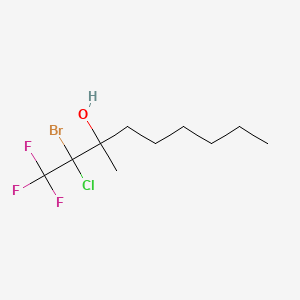
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
